di-n-Butylethylamine

Vue d'ensemble

Description

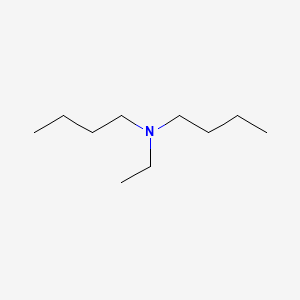

Di-n-butylethylamine is an organic compound with the molecular formula C10H23N. It is a tertiary amine, characterized by the presence of two butyl groups and one ethyl group attached to a nitrogen atom. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Di-n-butylethylamine can be synthesized through the alkylation of di-n-butylamine with ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of ethyl halide to form the desired product.

Industrial Production Methods: In an industrial setting, this compound is produced through a similar alkylation process, but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: This compound can be reduced to secondary amines using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl or butyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and sulfonates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether solvents.

Substitution: Alkyl halides, sulfonates; reactions are performed under basic conditions with strong bases like sodium hydride.

Major Products:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Chemical Formula : C10H23N

- Molecular Weight : 171.30 g/mol

- Physical State : Colorless liquid with a characteristic amine odor.

- Solubility : Miscible with water, ethanol, and ether.

Organic Synthesis

Di-n-butylethylamine serves as an important intermediate in organic synthesis. It is utilized in the production of various chemicals, including:

- Rubber Chemicals : It is involved in synthesizing di-n-butylthiocarbamate thiuram, which is crucial for rubber vulcanization processes .

- Emulsifiers : DBEA acts as a surfactant in emulsifier formulations used in coatings and paints .

- Plasticizers : It is used as a plasticizer in polyvinyl chloride (PVC) matrices, enhancing flexibility and durability .

Catalytic Applications

DBEA plays a vital role as a catalyst in several chemical reactions:

- Vulcanization Catalyst : It is employed in the vulcanization of rubber, facilitating the cross-linking process that enhances material strength and elasticity .

- Synthesis Reactions : DBEA has been used as an organocatalyst for synthesizing complex organic molecules, such as annulated pyrano[2,3-d]pyrimidine derivatives through multicomponent condensation reactions .

Corrosion Inhibition

In aqueous systems, this compound acts as a corrosion inhibitor, protecting metal surfaces from oxidative damage. Its effectiveness in various environments makes it valuable in industrial applications where metal integrity is critical .

Case Study 1: Rubber Industry

In the rubber industry, DBEA is integral to the production of thiuram compounds. These compounds are essential for enhancing the durability and performance of rubber products. A study highlighted that incorporating DBEA-based thiurams significantly improved the mechanical properties of rubber composites under stress conditions.

Case Study 2: Coatings

A research project focused on developing eco-friendly coatings utilized DBEA as a surfactant. The study demonstrated that formulations containing DBEA exhibited superior wetting properties and stability compared to traditional surfactants, leading to enhanced performance in protective coatings.

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Production of rubber chemicals | Enhances mechanical properties |

| Emulsifiers for coatings | Improves adhesion and stability | |

| Plasticizers for PVC | Increases flexibility | |

| Catalytic Applications | Vulcanization catalyst | Facilitates cross-linking |

| Organocatalyst for organic synthesis | Enables efficient synthesis reactions | |

| Corrosion Inhibition | Aqueous corrosion inhibitors | Protects metals from corrosion |

Mécanisme D'action

The mechanism by which di-n-butylethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Di-n-butylamine: Similar structure but lacks the ethyl group, resulting in different reactivity and applications.

Triethylamine: Contains three ethyl groups instead of butyl groups, leading to variations in physical and chemical properties.

Diethylamine: Composed of two ethyl groups, making it less bulky and more volatile compared to di-n-butylethylamine.

Uniqueness: this compound’s unique combination of butyl and ethyl groups provides it with distinct steric and electronic properties, making it a valuable compound in various chemical reactions and industrial applications. Its ability to form stable complexes with biological molecules also sets it apart from other similar amines.

Activité Biologique

Di-n-butylethylamine (DBEA), a member of the aliphatic amine family, is recognized for its diverse applications in organic synthesis and its potential biological effects. This article explores the biological activity of DBEA, focusing on its toxicity, mutagenicity, and environmental impact, supported by relevant case studies and research findings.

- Chemical Formula : C10H23N

- Molecular Weight : 171.3 g/mol

- Appearance : Yellow-colored liquid with an amine-like odor

- Solubility : Miscible with water, ether, ethanol, and acetone .

Acute Toxicity

DBEA exhibits moderate acute toxicity. It is corrosive to skin and eyes, causing irritation upon contact. Studies have shown that exposure to DBEA can lead to significant health risks, including respiratory issues and skin burns. The Occupational Safety and Health Administration (OSHA) has classified it as an irritant to the eyes (Xi; R36) due to its corrosive nature .

Mutagenicity

Research on the mutagenic potential of DBEA is limited. However, related compounds within the amine class have shown varying mutagenic effects:

- In a study involving di-n-butylamine (a closely related compound), it was noted that exposure could potentially lead to genetic mutations under specific conditions. The Ames test indicated that some derivatives of amines could be mutagenic when activated by liver enzymes .

- A study by Tohamy et al. (1996) found that when animals were exposed to di-n-butylamine in combination with sodium nitrate, there was a potential for increased carcinogenic effects due to the formation of nitrosamines .

Case Studies

- Developmental Toxicity Study : In a developmental study involving pregnant Wistar rats exposed to di-n-butylamine via dermal routes, maternal toxicity was observed at higher doses (750-1000 mg/kg bw). The No Observed Adverse Effect Level (NOAEL) for maternal toxicity was estimated at 250 mg/kg bw/day .

- Environmental Impact Study : Research indicates that DBEA can persist in the environment due to its low volatility and high solubility in water. Its potential to form harmful nitrosamines when reacting with nitrosating agents poses risks for aquatic ecosystems and human health through water contamination .

The biological activity of DBEA is influenced by its ability to undergo metabolic activation. The proposed mechanism involves enzymatic hydroxylation leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, potentially leading to mutagenic effects .

Summary of Findings

| Study | Findings | |

|---|---|---|

| Tohamy et al. (1996) | Exposure to 1000 ppm in drinking water led to systemic toxicity | Indicates potential for carcinogenic effects when combined with sodium nitrate |

| Leung & Ballantyne (1998) | NOAEL for maternal toxicity at 250 mg/kg bw | Highlights developmental risks associated with high doses |

| Environmental Study | Low volatility and high solubility raise concerns for water contamination | Suggests need for careful monitoring in industrial applications |

Analyse Des Réactions Chimiques

Acid-Base Reactions

Di-n-butylethylamine acts as a Brønsted base, neutralizing acids in exothermic reactions to form ammonium salts. For example:

Reaction:

This reactivity is consistent with tertiary amines, which exhibit moderate basicity (pKₐ ~10–11) . The reaction generates flammable hydrogen gas when exposed to strong reducing agents like hydrides .

Alkylation and Quaternary Ammonium Salt Formation

While this compound is already a tertiary amine, it can undergo quaternization under high-pressure conditions. A patent detailing a similar compound’s synthesis (N,N-di-n-butylethylenediamine) demonstrates that alkylation reactions require:

Example Conditions for Quaternization:

| Parameter | Range |

|---|---|

| Temperature | 150–200°C |

| Reaction Time | 3–6 hours |

| Yield | 63–75% |

Incompatibility and Hazardous Reactions

This compound reacts vigorously with:

Hazardous Byproducts:

Oxidation to N-Oxides

Tertiary amines like this compound oxidize to N-oxides under mild conditions. While specific data for this compound is limited, analogous reactions for dibutylamine show:

Typical Conditions:

Acylation and Nucleophilic Reactions

This compound participates in nucleophilic substitutions. For instance, it reacts with acetylating agents like isopropenyl acetate to form amides :

Reaction:

Optimized Parameters:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Molar Ratio | 2:1 (Acetylating agent:Amine) |

| Yield | 89–94% |

Propriétés

IUPAC Name |

N-butyl-N-ethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-4-7-9-11(6-3)10-8-5-2/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDGYADAMYMJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196228 | |

| Record name | N-Ethyldibutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4458-33-7 | |

| Record name | N-Butyl-N-ethyl-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4458-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-butylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004458337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyldibutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyldibutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-N-BUTYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L70Q7EKN2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.